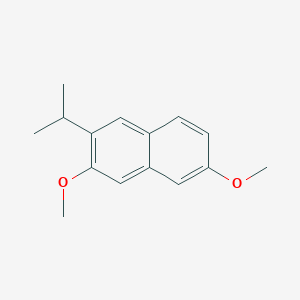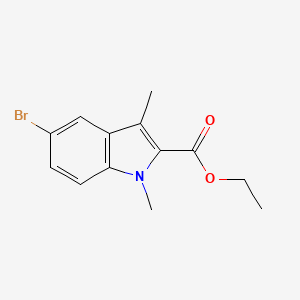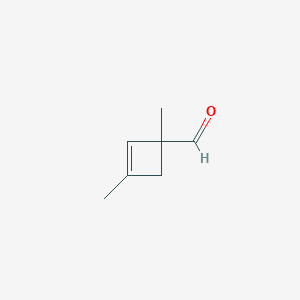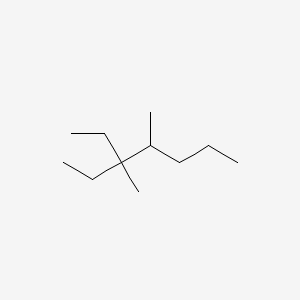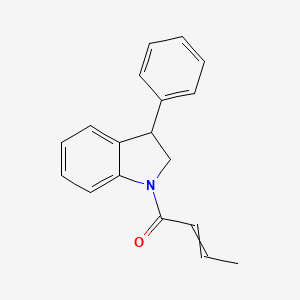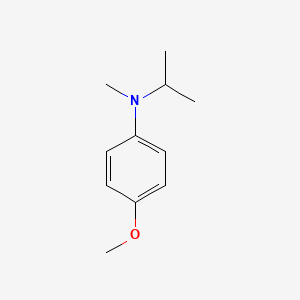![molecular formula C20H14N2O8S2 B14560687 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 62106-18-7](/img/structure/B14560687.png)
5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including hydroxyl, hydrazinylidene, and sulfonic acid groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of naphthalene derivatives with hydrazine compounds. One common method includes the reaction of 2-naphthylhydrazine with 3-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification techniques like column chromatography or crystallization may be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while reduction of the hydrazinylidene group may produce hydrazine derivatives .
Scientific Research Applications
5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-3-[(5-hydroxy-7-sulfo-naphthalen-2-yl)hydrazinylidene]-4-oxo-naphthalene-2-sulfonic acid
- 5-Naphthalen-2-yl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide
Uniqueness
Compared to similar compounds, 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid stands out due to its dual sulfonic acid groups, which enhance its solubility and reactivity. This unique feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
CAS No. |
62106-18-7 |
|---|---|
Molecular Formula |
C20H14N2O8S2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(naphthalen-2-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H14N2O8S2/c23-16-10-15(31(25,26)27)8-13-9-17(32(28,29)30)19(20(24)18(13)16)22-21-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,23-24H,(H,25,26,27)(H,28,29,30) |
InChI Key |
DCNZDRHSAYHRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


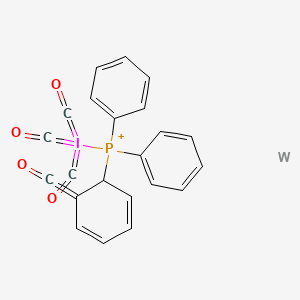
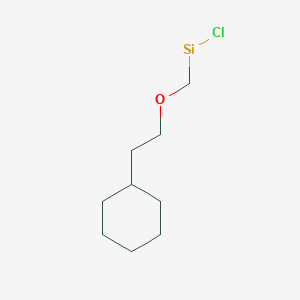
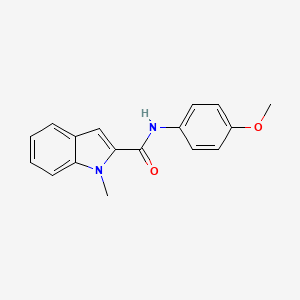
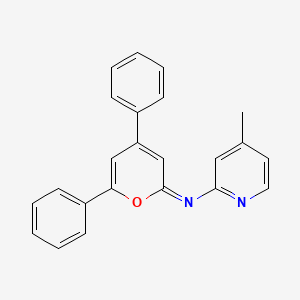


![5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14560646.png)
